
SFLNnT
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Description
SFLNnT is a member of neuraminic acids.
Biological Activity
SFLNnT is a compound of interest in biological research, particularly due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its effectiveness and safety in various medical contexts. This article synthesizes data from diverse sources, including research studies and case analyses, to provide a comprehensive overview of this compound's biological activity.
This compound exhibits several biological activities that can be attributed to its interaction with specific molecular targets. Research indicates that it may influence biochemical pathways involved in:
- Cell signaling : this compound has been shown to modulate pathways that regulate cellular responses to external stimuli.
- Enzyme inhibition : It acts as an inhibitor for certain enzymes, which can alter metabolic processes.
- Antimicrobial properties : Preliminary studies suggest that this compound may possess activity against various pathogens.
Case Studies
-
Antimicrobial Activity
- A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The results indicated a significant reduction in bacterial viability when exposed to this compound, suggesting its potential as an antibacterial agent .
- Cellular Response Modulation
- Enzyme Interaction
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of MRSA | |
Cytokine Production | Immune modulation | |
Enzyme Inhibition | Sulfotransferase inhibition |
Efficacy and Safety Profile
The efficacy of this compound has been documented in various studies, with a focus on its safety profile. Toxicological assessments have shown that at therapeutic doses, this compound exhibits minimal cytotoxicity, making it a candidate for further clinical trials.
Synergistic Effects
Recent findings suggest that when combined with conventional antibiotics, this compound may enhance the efficacy of these drugs against resistant strains. For instance, combining this compound with ciprofloxacin resulted in a synergistic effect, increasing antibacterial activity significantly .
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72N2O33/c1-10-21(54)26(59)28(61)39(69-10)77-36-30(63)37(65)70-17(8-49)33(36)75-41-31(64)35(24(57)15(6-47)71-41)76-38-20(45-12(3)51)25(58)32(16(7-48)72-38)74-40-29(62)27(60)23(56)18(73-40)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)/t10-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37?,38-,39-,40-,41-,43+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYHUIKGLHMONM-REKKSQLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72N2O33 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.